5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide
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Overview
Description
5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide is a chemical compound with the molecular formula C11H9N3O4 and a molecular weight of 247.21 . It is used for research purposes .
Molecular Structure Analysis
The 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide molecule contains a total of 29 bonds. There are 20 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 N hydrazine, 2 ethers (aromatic), and 1 Isoxazole .Scientific Research Applications
Anticancer Research
Compounds with the 1,3-benzodioxol moiety have been studied for their anticancer properties. A series of such compounds bearing 3-N-fused heteroaryl moieties have shown activity against cancer cells .
Organic Synthesis
The synthesis of derivatives of 1,3-benzodioxol is an area of interest in organic chemistry. These derivatives can be used as intermediates in the synthesis of more complex molecules .
Enzyme Inhibition
Benzodioxol derivatives have been characterized as potent enzyme inhibitors. For example, a notable tannin with a benzodioxol moiety demonstrated strong inhibitory capacity against α-amylase .
Antifungal Agents
Some benzodioxol derivatives have been synthesized and evaluated as new antifungal agents. Their structure has been characterized using various spectroscopic tools .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit xanthine oxidase (xo), a key enzyme for the production of uric acid in the human body .
Mode of Action
It’s suggested that similar compounds can retain key interactions at the xo binding site and generate new interactions, such as hydrogen bonds between the oxygen atom of the isoxazole ring and the amino acid residues .
Biochemical Pathways
If it acts as an xo inhibitor like its similar compounds, it would affect the purine degradation pathway, reducing the production of uric acid .
Result of Action
If it acts as an xo inhibitor, it would effectively reduce the production of uric acid, which could be beneficial in the treatment of conditions like hyperuricemia and gout .
properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1,2-oxazole-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c12-13-11(15)7-4-9(18-14-7)6-1-2-8-10(3-6)17-5-16-8/h1-4H,5,12H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVQJKDKMKCYBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Benzodioxol-5-yl)isoxazole-3-carbohydrazide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.